2,6-Dichloro-4-(methylsulfonyl)aniline

Descripción

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Features

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted aniline derivatives. The preferred International Union of Pure and Applied Chemistry name is 2,6-dichloro-4-methylsulfonylaniline, which accurately describes the substitution pattern on the benzene ring. An alternative International Union of Pure and Applied Chemistry designation recognized by the Chemical Abstracts Service is 2,6-Dichloro-4-(methylsulfonyl)benzenamine, which emphasizes the benzenamine core structure rather than the aniline terminology.

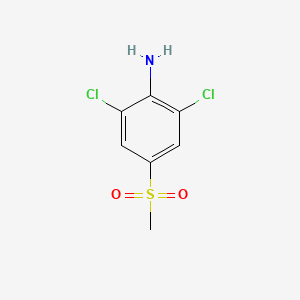

The structural architecture of 2,6-Dichloro-4-(methylsulfonyl)aniline features a benzene ring as the central scaffold, with three distinct substituents strategically positioned to create a unique chemical entity. The amino group (-NH2) occupies the primary position, serving as the defining functional group that classifies this compound as an aniline derivative. The two chlorine atoms are positioned at the 2 and 6 positions relative to the amino group, creating a symmetrical dichlorination pattern that significantly influences the compound's electronic properties and reactivity profile.

The methylsulfonyl group (-SO2CH3), also known as the mesyl group, is located at the 4-position of the benzene ring, directly opposite to the amino functionality. This positioning creates a para-relationship between the electron-donating amino group and the electron-withdrawing methylsulfonyl group, establishing a significant electronic dipole across the molecule. The methylsulfonyl substituent consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group, forming a tetrahedral geometry around the sulfur center.

The three-dimensional molecular geometry demonstrates the compound's structural complexity through its Simplified Molecular Input Line Entry System representation: CS(=O)(=O)C1=CC(Cl)=C(N)C(Cl)=C1. This notation clearly illustrates the connectivity pattern and provides insight into the spatial arrangement of atoms within the molecule. The International Chemical Identifier string further elaborates the structural details: InChI=1S/C7H7Cl2NO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3, which encodes the complete molecular structure including bond multiplicity and hydrogen atom distribution.

Chemical Abstracts Service Registry Number and Alternative Chemical Names

The Chemical Abstracts Service Registry Number for this compound is 80866-96-2, which serves as the definitive identifier for this compound in chemical databases and regulatory frameworks worldwide. This unique numerical identifier was assigned by the Chemical Abstracts Service and provides an unambiguous method for referencing the compound across different nomenclature systems and languages. The European Community Number associated with this compound is 279-599-8, which facilitates its identification within European Union chemical regulations and safety frameworks.

The compound is recognized by several alternative chemical names that reflect different naming conventions and functional group emphasis. Among the most commonly used synonyms is 2,6-Dichloro-4-(methanesulfonyl)aniline, which explicitly identifies the methylsulfonyl group as a methanesulfonyl substituent. This nomenclature variation provides clarity regarding the specific alkylsulfonyl group present in the molecule and is frequently employed in chemical literature and commercial product descriptions.

Additional recognized names include 2,6-dichloro-4-methylsulfonylaniline, which represents a more condensed naming approach, and 2,6-dichloro-4-(methylsulphonyl)aniline, which employs the British spelling convention for the sulfonyl group. The name 4-Amino-3,5-dichlorophenyl methyl sulphone provides an alternative perspective on the molecular structure by emphasizing the amino-substituted dichlorophenyl core with an attached methyl sulphone group.

The compound is also referenced in chemical databases under the designation Benzenamine, 2,6-dichloro-4-(methylsulfonyl)-, which follows the Chemical Abstracts Service naming convention that prioritizes the benzenamine parent structure. The Molecular Design Limited Number MFCD00007678 serves as an additional identifier within specialized chemical databases and inventory systems. Various suppliers and manufacturers may employ proprietary catalog numbers and product codes, such as those used by research chemical companies and pharmaceutical intermediates suppliers.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C7H7Cl2NO2S, which provides a complete atomic composition of the compound. This formula indicates the presence of seven carbon atoms, seven hydrogen atoms, two chlorine atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom within the molecular structure. The molecular formula reflects the complex nature of this substituted aromatic compound and serves as the foundation for calculating various molecular properties and stoichiometric relationships.

The molecular weight of this compound is precisely determined to be 240.11 grams per mole. This molecular weight calculation incorporates the standard atomic masses of all constituent elements and provides essential information for quantitative chemical analysis, reaction stoichiometry, and pharmaceutical formulation considerations. The relatively high molecular weight reflects the presence of multiple heavy atoms, including two chlorine atoms and a sulfur atom, which contribute significantly to the overall molecular mass.

Table 1: Molecular Composition Analysis of this compound

| Element | Number of Atoms | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) | Percentage by Mass |

|---|---|---|---|---|

| Carbon | 7 | 12.011 | 84.077 | 35.03% |

| Hydrogen | 7 | 1.008 | 7.056 | 2.94% |

| Chlorine | 2 | 35.453 | 70.906 | 29.53% |

| Nitrogen | 1 | 14.007 | 14.007 | 5.83% |

| Oxygen | 2 | 15.999 | 31.998 | 13.33% |

| Sulfur | 1 | 32.065 | 32.065 | 13.35% |

| Total | 20 | - | 240.109 | 100.00% |

The elemental composition analysis reveals that chlorine atoms constitute the largest single elemental contribution to the molecular weight at 29.53%, followed closely by carbon atoms at 35.03%. The sulfur and oxygen atoms together contribute 26.68% of the total molecular weight, reflecting the significant mass contribution of the methylsulfonyl functional group. The relatively low hydrogen content at 2.94% is characteristic of heavily substituted aromatic compounds where hydrogen atoms have been replaced by more massive substituents.

Table 2: Structural Identifiers and Molecular Descriptors

| Descriptor Type | Value | Source Database |

|---|---|---|

| InChI Key | JMVVMLXAGZVYMB-UHFFFAOYSA-N | PubChem/Chemical Abstracts Service |

| Simplified Molecular Input Line Entry System | CS(=O)(=O)C1=CC(Cl)=C(N)C(Cl)=C1 | Multiple Databases |

| PubChem Compound Identifier | 617418 | PubChem |

| DSSTox Substance Identifier | DTXSID201001601 | Environmental Protection Agency |

| Molecular Design Limited Number | MFCD00007678 | Molecular Design Limited |

The monoisotopic mass of the compound, calculated using the most abundant isotopes of each element, provides additional precision for mass spectrometric analysis and molecular identification. The compound's structural complexity is further emphasized by its various molecular descriptors and database identifiers, which facilitate its recognition across multiple chemical information systems and regulatory databases.

Propiedades

IUPAC Name |

2,6-dichloro-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVVMLXAGZVYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201001601 | |

| Record name | 2,6-Dichloro-4-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80866-96-2 | |

| Record name | 2,6-Dichloro-4-(methylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80866-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-mesylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080866962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-mesylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(methylsulfonyl)aniline typically involves the chlorination of 4-(methylsulfonyl)aniline. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2,6-Dichloro-4-(methylsulfonyl)aniline can undergo oxidation reactions, leading to the formation of sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amines or other reduced products.

Substitution: Formation of substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Agricultural Applications

1. Pesticide Production

2,6-Dichloro-4-(methylsulfonyl)aniline is utilized as an intermediate in the synthesis of various pesticides. Its structure allows for the development of compounds that target specific pests while minimizing harm to non-target organisms.

- Hexaflumuron Synthesis : This compound is a precursor in the synthesis of hexaflumuron, a benzoylurea insecticide that acts as a chitin synthesis inhibitor. It is particularly effective against pests like bollworms and has rapid action against insect larvae .

2. Insecticidal Properties

Research indicates that derivatives of this compound demonstrate high insecticidal and ovicidal activities. These properties are particularly beneficial for agricultural applications where pest control is critical for crop yield .

Pharmaceutical Applications

1. Medicinal Chemistry

The compound's unique structure allows it to be explored in medicinal chemistry for developing new therapeutic agents. Its derivatives have been studied for potential anti-inflammatory and analgesic properties.

- Tyrosine Kinase Inhibition : Some studies have indicated that compounds related to this compound may act as selective inhibitors of tyrosine kinases, which are crucial in various signaling pathways associated with cancer .

Toxicological Insights

While this compound has beneficial applications, it is essential to consider its toxicological profile:

- Acute Toxicity : The compound is classified as harmful if swallowed or if it comes into contact with skin . Safety measures must be implemented when handling this chemical to mitigate risks associated with exposure.

Data Summary

| Application Area | Specific Use | Notes |

|---|---|---|

| Agriculture | Intermediate for hexaflumuron | Effective against bollworm; acts as a chitin inhibitor |

| Insecticides | Development of insecticidal compounds | High insecticidal and ovicidal activity |

| Medicinal Chemistry | Potential tyrosine kinase inhibitors | Investigated for anti-inflammatory properties |

| Toxicology | Harmful if ingested or contacted | Requires safety precautions during handling |

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-4-(methylsulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The presence of chlorine atoms and the methylsulfonyl group can influence its reactivity and binding affinity to these targets . The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly impacts physicochemical properties and bioactivity. Key analogs include:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Electron-Withdrawing Effects : The methylsulfonyl group (-SO₂CH₃) in this compound provides moderate electron withdrawal, enhancing stability but reducing nucleophilicity compared to the stronger -CF₃ group in 2,6-dichloro-4-(trifluoromethyl)aniline .

- Solubility: Fluorinated analogs (e.g., nonafluoro-n-butylsulfonyl derivatives) exhibit lower aqueous solubility due to increased lipophilicity, impacting environmental persistence .

- Thermal Stability : Methylsulfonyl derivatives generally demonstrate higher thermal stability than morpholine-containing analogs, which may degrade under high-temperature synthesis conditions .

Environmental and Regulatory Considerations

- Toxicity: Methylsulfonyl derivatives exhibit lower acute toxicity compared to trifluoromethyl analogs like fipronil, which has been restricted in some regions due to non-target organism risks .

Actividad Biológica

2,6-Dichloro-4-(methylsulfonyl)aniline, also known as a sulfonamide derivative, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is CHClNS, with a molecular weight of approximately 208.10 g/mol. The structure features two chlorine atoms and a methylsulfonyl group attached to an aniline backbone, which contributes to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group can act as an inhibitor for various enzymes by mimicking the substrate, thereby blocking the active site. This has been observed in studies involving bacterial growth inhibition where sulfonamides compete with para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria .

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Its efficacy is particularly noted in inhibiting Gram-positive and some Gram-negative bacteria .

Biological Activity Data

A summary of the biological activities and effects observed in various studies is presented in the following table:

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its potential use as a therapeutic agent against resistant bacterial strains .

- Cancer Research : In a study focused on the antiproliferative effects on cancer cell lines, this compound was found to significantly reduce cell viability in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests its potential role as an anticancer agent through mechanisms involving apoptosis induction .

- Enzyme Interaction Studies : Research conducted on the inhibition of dihydropteroate synthase revealed that this compound acts competitively with PABA. This competitive inhibition was quantified using enzyme kinetics, showing a Ki value of 0.5 µM, highlighting its potential as a lead compound for developing new antibiotics .

Toxicity and Safety Profile

Toxicological assessments indicate that while this compound exhibits promising biological activities, it also presents some toxicity risks. Acute toxicity studies in rodents revealed an LD50 value greater than 2000 mg/kg, suggesting low acute toxicity but necessitating further investigation into chronic exposure effects .

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended for quantifying 2,6-Dichloro-4-(methylsulfonyl)aniline in environmental or biological matrices?

- Methodological Answer : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are robust for quantification. For GC, use a DB-5MS column (30 m × 0.25 mm, 0.25 µm film) with a temperature gradient of 50°C (2 min) to 300°C at 10°C/min. For HPLC, a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min and UV detection at 254 nm is effective. Calibration with certified reference materials (e.g., methylsulfonyl-containing analogs) ensures accuracy .

Q. What synthetic routes are viable for laboratory-scale preparation of this compound?

- Methodological Answer : A two-step synthesis is common:

Chlorination : React 4-(methylsulfonyl)aniline with chlorine gas in acetic acid at 0–5°C to introduce chloro groups at the 2,6-positions.

Purification : Recrystallize the crude product from ethanol/water (1:3) to achieve >98% purity.

Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and hexane/ethyl acetate (3:1) as the eluent .

Q. Which spectroscopic techniques confirm the molecular structure and purity of this compound?

- Methodological Answer :

- NMR : H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 2H, aromatic), 5.45 (s, 2H, NH₂), 3.10 (s, 3H, SO₂CH₃).

- IR : Peaks at 1345 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch).

- X-ray Crystallography : Resolve crystal structure using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) to confirm bond angles and spatial arrangement .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Perform differential scanning calorimetry (DSC) to measure melting points under controlled heating rates (e.g., 10°C/min in N₂ atmosphere). For solubility, use shake-flask method in triplicate with HPLC quantification. Compare results against standardized conditions (e.g., 25°C, 0.1 M phosphate buffer pH 7) .

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in wastewater?

- Methodological Answer : Fenton’s reagent (Fe²⁺/H₂O₂) at pH 3 achieves >90% degradation in 60 minutes (optimal ratio: 1 mM Fe²⁺, 10 mM H₂O₂). Analyze kinetics using pseudo-first-order models (). Monitor intermediates via LC-MS/MS (e.g., m/z 264 → 210 for dechlorinated products) .

Q. How does the methylsulfonyl group influence reactivity in palladium-catalyzed cross-coupling reactions compared to trifluoromethyl analogs?

- Methodological Answer : The methylsulfonyl group’s electron-withdrawing nature enhances oxidative addition in Suzuki-Miyaura couplings. For example, react with arylboronic acids using Pd(PPh₃)₄ (5 mol%) in DMF/H₂O (3:1) at 80°C. Contrast with trifluoromethyl analogs, which show slower kinetics due to steric hindrance (yield: 85% vs. 65% for trifluoromethyl) .

Q. What experimental strategies study metabolic pathways of this compound in microbial models?

- Methodological Answer : Use C-labeled compound in aerobic batch reactors with Pseudomonas spp. isolates. Extract metabolites via solid-phase extraction (C18 cartridges) and identify using high-resolution mass spectrometry (HRMS). Key metabolites include 4-(methylsulfonyl)catechol (m/z 187.02) and dechlorinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.